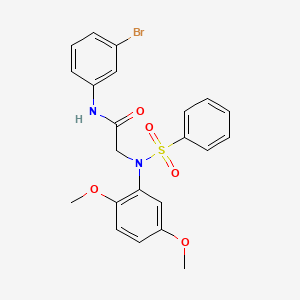![molecular formula C23H31N3O2 B6005752 (3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol](/img/structure/B6005752.png)
(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol is a chemical compound that belongs to the class of opioids. It is commonly known as MT-45 and is a synthetic opioid that has been used as a research chemical. The chemical structure of MT-45 is similar to other opioids such as fentanyl and morphine, and it has been found to have similar effects on the body.
Mécanisme D'action
MT-45 works by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters leads to the analgesic and euphoric effects associated with opioids.
Biochemical and Physiological Effects:
MT-45 has been found to have similar effects on the body as other opioids. It has been shown to have analgesic properties and can provide pain relief. It also has sedative effects and can cause feelings of euphoria. MT-45 has been found to have a similar potency to morphine, but it has a longer duration of action.
Avantages Et Limitations Des Expériences En Laboratoire
MT-45 has been used as a research chemical for various scientific studies. It has been found to have similar effects to other opioids, making it a useful tool for studying the mechanism of action of opioids. However, the use of MT-45 in research has been limited due to its potential for abuse and addiction.
Orientations Futures
There are several future directions for research on MT-45. One area of research could focus on the development of new opioid medications based on the chemical structure of MT-45. Another area of research could focus on the potential use of MT-45 as a treatment for opioid addiction and withdrawal symptoms. Additionally, research could focus on the potential for MT-45 to be used as an analgesic for chronic pain management.
Méthodes De Synthèse
MT-45 was first synthesized in the 1970s by a team of researchers at the pharmaceutical company Dainippon Sumitomo Pharma in Japan. The synthesis method involves the reaction of 4-(2-methoxyphenyl)piperazine with 1-(2-phenylethyl)-3-pyrrolidinone in the presence of a reducing agent such as lithium aluminum hydride.
Applications De Recherche Scientifique
MT-45 has been used as a research chemical for various scientific studies. It has been studied for its analgesic properties and has been found to have a similar potency to morphine. MT-45 has also been studied for its potential use as a treatment for opioid addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
(3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-28-23-10-6-5-9-20(23)25-13-15-26(16-14-25)21-17-24(18-22(21)27)12-11-19-7-3-2-4-8-19/h2-10,21-22,27H,11-18H2,1H3/t21-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMJSOHUWMSMZ-VXKWHMMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CN(CC3O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)[C@H]3CN(C[C@@H]3O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6005675.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6005679.png)
![N-(2-ethylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6005681.png)
methanone](/img/structure/B6005682.png)
![N-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}alanine](/img/structure/B6005696.png)
![N-(4-fluorophenyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6005703.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B6005724.png)

![1-{5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B6005736.png)

![N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)
![ethyl 5-{[(benzoylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6005757.png)